Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety attached to a sulfonate group, which is further substituted with methoxy and dimethyl groups on the benzene ring.
Mechanism of Action
Target of Action
Quinoline compounds are known to play an important role as nitrogen-containing heterocyclic compounds in natural products, pharmaceuticals, and pesticides .
Mode of Action
The compound’s mode of action involves a process known as cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile . This process occurs smoothly in the absence of a transition-metal-catalyst, with benzoyl peroxide (BPO) promoting the CDC . The result is the generation of the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .
Biochemical Pathways
The cdc reactions involving inert c–h bond activation have been developed and widely used . These reactions have even rarer dehydro-coupling reactions in which acetonitrile/acetone was used as a reaction substrate .
Result of Action
The result of the compound’s action is the generation of the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides . This transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope .
Action Environment
The cdc process occurs smoothly under microwave irradiation , suggesting that the reaction conditions could influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of 4-methoxy-2,5-dimethylbenzene with chlorosulfonic acid, followed by the reaction with quinolin-8-ol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and benzene derivatives, depending on the reagents used.
Scientific Research Applications
Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl benzene-1-sulfonate: Lacks the methoxy and dimethyl substitutions, resulting in different chemical properties and biological activities.
4-Methoxy-2,5-dimethylbenzene-1-sulfonate: Does not contain the quinoline moiety, limiting its applications in medicinal chemistry.
Quinolin-8-yl 4-methoxybenzene-1-sulfonate:
Uniqueness
Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is unique due to the presence of both the quinoline and sulfonate groups, along with methoxy and dimethyl substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
quinolin-8-yl 4-methoxy-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-12-11-17(13(2)10-16(12)22-3)24(20,21)23-15-8-4-6-14-7-5-9-19-18(14)15/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQULOBPCJFSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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